3-trityl-1H-indole
Description
The Pervasiveness of Indole (B1671886) Scaffolds in Molecular Design
The indole scaffold, a bicyclic structure fusing a benzene (B151609) ring to a pyrrole (B145914) ring, is a cornerstone in molecular design. rsc.org This "privileged scaffold" is a recurring motif in a vast number of natural products and synthetic compounds with significant biological activities. researchgate.netacs.org Its unique electronic properties and the ability of its various positions to be functionalized make it a versatile building block in drug discovery. unimi.itnih.gov
Indole derivatives are central to a wide array of pharmaceuticals, exhibiting activities that span anticancer, antimicrobial, anti-inflammatory, and antioxidant applications. acs.orgresearchgate.net The affinity of the indole ring for binding pockets within enzymes and proteins makes it a prime candidate for the design of targeted therapeutics. chim.it Consequently, the development of methods for the precise functionalization of the indole core is a major focus of synthetic chemistry. researchgate.net
The Significance of the Trityl Group in Organic Chemistry
The triphenylmethyl (trityl, Tr) group is a bulky and sterically demanding functional group primarily utilized as a protecting group for nucleophilic functionalities such as alcohols, amines, and thiols. thermofisher.com Its large size allows for the selective protection of primary hydroxyl groups over more sterically hindered secondary or tertiary ones.
A key characteristic of the trityl group is its lability under acidic conditions, which allows for its removal without affecting many other functional groups. researchgate.net This is due to the formation of the highly stable trityl carbocation. chim.it This stability has also led to the expanded use of trityl cations as organic Lewis acid catalysts to promote various chemical transformations, offering an alternative to traditional metal-based catalysts. thermofisher.com
Research Context and Fundamental Importance of 3-Trityl-1H-Indole
The indole ring is an electron-rich heterocycle that preferentially undergoes electrophilic substitution at the C3 position. nih.gov To direct reactions to other sites, such as the N1 or C2 positions, the C3 position must often be temporarily blocked. Herein lies the fundamental importance of this compound. By installing the bulky trityl group at the most reactive C3 position, chemists can effectively shield it from attack, thereby enabling functionalization at other, less reactive positions of the indole nucleus. chemrxiv.orgrsc.org
The synthesis of this compound itself can be achieved through various methods. One approach involves the Scandium(III) triflate-catalyzed reaction of indole with triphenylmethanol, affording the product in high yield. researchgate.net Another documented method is the gold(III)-catalyzed decarboxylative coupling of indole-3-carboxylic acid with trityl alcohol. unimi.it The resulting compound, this compound, serves as a crucial synthetic intermediate, providing a gateway to a range of otherwise difficult-to-access substituted indoles.
Table 1: Physical and Spectroscopic Data for this compound and a Derivative
| Compound Name | Molecular Formula | Melting Point (°C) | Spectroscopic Data Highlights | Source(s) |
|---|---|---|---|---|
| This compound | C₂₇H₂₁N | 207-209 | Not explicitly detailed in the provided search results. | researchgate.net |
| 1-Methyl-3-trityl-1H-indole | C₂₈H₂₃N | 196-198 | ¹H NMR (400 MHz, CDCl₃): δ 3.71 (s, 3H), 6.64 (d, 1H), 6.78 (ddd, 1H); IR (KBr): 3064, 3027, 1597, 1483 cm⁻¹ | unimi.it |
Key Research Trajectories for this compound
The primary research trajectory for this compound is its application as a versatile intermediate in multi-step organic synthesis. Its strategic value is realized in sequences where the trityl group is introduced, a subsequent transformation is performed on the indole core, and the trityl group is later removed.
One clear example of this is in the synthesis of complex, functionalized indoles. For instance, after performing modifications elsewhere on the molecule, the C3-trityl group can be cleaved. Research has shown that eliminating the trityl group from a vulcanized indole derivative using trifluoroacetic acid and triethylsilane successfully yields the corresponding free thiol, demonstrating the utility of the trityl group as a temporary shield. cdnsciencepub.com
Furthermore, the generation of the trityl carbocation from trityl chloride is used to catalyze the synthesis of various 3-substituted indole derivatives, such as 3-(2,6-diarylpyridin-4-yl)-1H-indoles. While this does not use pre-formed this compound as a reactant, it underscores the intimate relationship between trityl species and indole functionalization. The core research path for this compound remains its role as a protected building block, enabling the synthesis of complex molecules that would be challenging to create if the highly reactive C3 position of the indole were left unprotected.
Table 2: Synthesis of 3-Substituted Indoles Using Trityl-Based Methods
| Starting Materials | Catalyst/Reagents | Product | Yield | Source(s) |
|---|---|---|---|---|
| Indole, Triphenylmethanol | Sc(OTf)₃ | This compound | 88% | researchgate.net |
| 1-Methylindole-3-carboxylic acid, Trityl alcohol | Gold(III) catalyst, TPPMS | 1-Methyl-3-trityl-1H-indole | 88% | unimi.it |
| Aldehydes, Acetophenones, NH₄OAc | Trityl chloride (Ph₃CCl) | 3-(2,6-Diarylpyridin-4-yl)-1H-indoles | High |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-trityl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N/c1-4-12-21(13-5-1)27(22-14-6-2-7-15-22,23-16-8-3-9-17-23)25-20-28-26-19-11-10-18-24(25)26/h1-20,28H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGAHGRRCZCIDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CNC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454062 | |
| Record name | 3-trityl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32863-87-9 | |
| Record name | 3-trityl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 3 Trityl 1h Indole and Its Analogues
Direct Functionalization of Indoles with Trityl Precursors
A primary strategy for synthesizing 3-trityl-1H-indole involves the direct functionalization of the indole (B1671886) core at the C-3 position using trityl-containing reagents.
C-3 Benzylation via Trityl Chlorides
The reaction of indoles with trityl chlorides is a common method for introducing the bulky trityl group at the C-3 position. This transformation can be achieved under various conditions, including catalyst-free and solvent-mediated approaches.
Recent studies have demonstrated that the site-selective C-3 triarylmethylation of indoles with trityl chlorides can proceed efficiently at room temperature without the need for a catalyst, metal, or other additives. researchgate.netrsc.org This method is notable for its simplicity and adherence to green chemistry principles. The reaction is believed to be driven by halogen bonding. researchgate.netrsc.org
Acetonitrile (B52724) has been identified as a key solvent that can mediate the C-3 triarylmethylation of indoles. researchgate.netrsc.org The Lewis basicity of acetonitrile is thought to trigger halogen bonding, which in turn facilitates the reaction. researchgate.netrsc.org This approach offers excellent yields, often up to 100%, and in some instances, the desired product can be obtained in pure form without the need for column chromatography. rsc.org The use of equimolar amounts of reactants is typically sufficient to achieve optimal results under ambient conditions. rsc.org
Table 1: Acetonitrile-Mediated Synthesis of this compound Analogues This table is interactive. Users can sort and filter the data.
| Indole Reactant | Trityl Chloride Reactant | Yield (%) | Reference |
|---|---|---|---|
| Indole | Trityl Chloride | High | rsc.org |
| Substituted Indoles | Trityl Chloride | Moderate to Excellent | researchgate.netrsc.org |
Catalyst-Free Reaction Conditions
Metal-Catalyzed C3-Benzylation Pathways
Metal catalysts can also be employed to facilitate the C-3 benzylation of indoles, particularly through decarboxylative coupling reactions.
A notable example of metal-catalyzed synthesis involves the use of a gold(III) catalyst. Specifically, a gold(III)-catalyzed decarboxylative coupling reaction of indole-3-carboxylic acids with benzylic alcohols, including trityl alcohol, has been developed as a straightforward route to 3-benzylindoles. acs.orgacs.orgnih.gov This cascade reaction proceeds in water and offers moderate to excellent yields, ranging from 50% to 93%. acs.orgacs.orgnih.gov The reaction is believed to proceed through an SN1 mechanism, where the gold(III) catalyst activates the benzylic alcohol. acs.org For instance, the direct substitution of trityl alcohol using this method has been shown to produce the desired this compound derivatives. acs.org A study on the synthesis of 1-methyl-3-trityl-1H-indole reported a yield of 88%. acs.org
Table 2: Gold(III)-Catalyzed Synthesis of this compound Analogues This table is interactive. Users can sort and filter the data.
| Indole-3-Carboxylic Acid | Benzylic Alcohol | Catalyst System | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1-Methylindole-3-carboxylic acid | Trityl alcohol | AuCl₄Na·2H₂O / TPPMS | Water | 88 | acs.org |
| Indole-3-carboxylic acid | Trityl alcohol | AuCl₄Na·2H₂O / TPPMS | Water | Good | acs.org |
Multi-Component Reaction Approaches to Trityl-Substituted Indoles
Multi-component reactions (MCRs) offer an efficient pathway to construct complex molecules like trityl-substituted indoles in a single step from multiple starting materials. While direct MCRs for the synthesis of this compound are less commonly reported, the principles of MCRs are relevant to the broader synthesis of substituted indoles. For instance, trityl chloride has been used as a catalyst in the pseudo four-component synthesis of 3-(2,6-diarylpyridin-4-yl)-1H-indoles. cdnsciencepub.comresearchgate.net In these reactions, the in-situ generation of the trityl carbocation (Ph₃C⁺) promotes the condensation of aldehydes, acetophenones, and ammonium (B1175870) acetate (B1210297) to form the substituted indole products. cdnsciencepub.comresearchgate.net This highlights the potential of trityl-derived species to facilitate complex transformations leading to functionalized indoles.
Pseudo Four-Component Condensation Reactions for Diarylpyridin-4-yl-Indoles
A highly efficient, one-pot protocol has been developed for the synthesis of 3-(2,6-diarylpyridin-4-yl)-1H-indoles through a pseudo four-component condensation reaction. researchgate.netcdnsciencepub.com This method utilizes trityl chloride (Ph₃CCl) as a neutral and effective catalyst under solvent-free conditions. cdnsciencepub.comcdnsciencepub.com The reaction involves the condensation of various aldehydes, acetophenones, and ammonium acetate. cdnsciencepub.com
A key feature of this methodology is the in situ generation of the trityl carbocation (Ph₃C⁺), which acts as the promoting agent for the reaction. researchgate.netcdnsciencepub.com The process is also characterized by an anomeric-based oxidation mechanism occurring in neutral media. researchgate.netcdnsciencepub.com This approach is notable for its operational simplicity, high yields, and adherence to green chemistry principles due to the solvent-free conditions. researchgate.netcdnsciencepub.com Researchers have reported the synthesis of several new 3-(2,6-diarylpyridin-4-yl)-1H-indole products using this method. cdnsciencepub.comcdnsciencepub.com The reaction has been optimized by testing various catalyst amounts and temperatures, with 110 °C being a common reaction temperature. researchgate.net
Table 1: Synthesis of 3-(2,6-Diarylpyridin-4-yl)-1H-indoles via Trityl Chloride Catalysis cdnsciencepub.comresearchgate.net
| Aldehyde | Acetophenone | Time (min) | Yield (%) |
|---|---|---|---|
| 4-ClC₆H₄CHO | 4-MeC₆H₄COMe | 40 | 92 |
| 4-MeOC₆H₄CHO | 4-MeC₆H₄COMe | 50 | 90 |
| 4-NO₂C₆H₄CHO | PhCOMe | 30 | 95 |
| PhCHO | 4-ClC₆H₄COMe | 45 | 93 |
| 3-NO₂C₆H₄CHO | 4-BrC₆H₄COMe | 35 | 94 |
Preparation of Bis(indolyl)methanes via Trityl Catalysis
Trityl chloride has been identified as a novel and highly efficient organic catalyst for the synthesis of bis(indolyl)methanes. scilit.comcapes.gov.brthieme-connect.com This method involves the reaction of 1H-indole with various carbonyl compounds (aldehydes and ketones) and proceeds rapidly at room temperature in high yields under solvent-free and neutral conditions. scilit.comcapes.gov.brthieme-connect.com The use of an organic catalyst like trityl chloride offers advantages over traditional Lewis or protic acids, particularly for substrates that are acid-sensitive or contain basic functional groups. thieme-connect.comrhhz.net
The proposed mechanism suggests that the trityl cation, generated from trityl chloride, is the active catalytic species. researchgate.net It reacts with the carbonyl compound and indole to form a stable azafulvenium cation, which then reacts with a second indole molecule to yield the final bis(indolyl)methane product. thieme-connect.com This catalytic system is noted for its low catalyst loading, mild reaction conditions, simple experimental procedure, and the recyclability of the catalyst. thieme-connect.com The reaction is generally faster and higher-yielding with aromatic aldehydes compared to aliphatic or ortho-substituted aromatic aldehydes. thieme-connect.com Ketones also react efficiently, albeit at a slightly elevated temperature (35 °C), to produce the corresponding bis(indolyl)alkanes. thieme-connect.com
Table 2: Trityl Chloride-Catalyzed Synthesis of Bis(indolyl)methanes thieme-connect.com
| Carbonyl Compound (R¹COR²) | Time (min) | Yield (%) |
|---|---|---|
| 4-ClC₆H₄CHO | 2 | 98 |
| 4-NO₂C₆H₄CHO | 2 | 97 |
| PhCHO | 5 | 96 |
| CH₃(CH₂)₅CHO | 20 | 90 |
| Cyclohexanone | 120 | 92 |
| Acetone | 150 | 90 |
Synthesis of N- and Ring-Substituted this compound Derivatives
The synthesis of substituted derivatives of this compound can be achieved by targeting either the indole nitrogen or the aromatic rings. Various methods exist for the preparation of N-substituted indole derivatives, which can be adapted for analogues of the target compound. nih.govresearchgate.net One such method is the phenyliodine bis(trifluoroacetate) (PIFA)-mediated intramolecular cyclization, which allows for the synthesis of diverse N-arylated and N-alkylated indoles under mild conditions. organic-chemistry.org This process is characterized by fast reaction times and good yields for both electron-rich and electron-poor substrates. organic-chemistry.org
Furthermore, direct substitution onto the indole or trityl rings can produce a variety of analogues. For instance, a condensation reaction between 5,6-diphenyl-1,2,4-triazine-3-thiol (B1216367) and trityl chloride has been used to prepare 5,6-diphenyl-3-(tritylthio)-1,2,4-triazine, demonstrating the attachment of the trityl group to a heterocyclic system. researchgate.net The indole nucleus itself is highly flexible, undergoing both nucleophilic and electrophilic substitution, typically at the C3-position. researchgate.net Palladium-catalyzed reactions, such as the Larock method, have also been employed to create substituted indole cores. beilstein-journals.org
Stereoselective and Asymmetric Synthetic Routes
Achieving stereocontrol in the synthesis of this compound analogues is crucial for accessing specific, optically active compounds. The catalytic asymmetric Friedel-Crafts reaction of indoles stands out as a powerful and atom-economical approach for this purpose. nih.gov This strategy employs chiral catalysts, such as chiral metal complexes or organocatalysts like chiral phosphoric acids (CPAs), to induce enantioselectivity in the alkylation of the indole nucleus. nih.govbohrium.com A wide array of electrophiles, including nitroalkenes and unsaturated ketones, have been successfully used to generate a plethora of functionalized chiral indole derivatives with high enantiomeric excess (ee). nih.govbohrium.com
For example, the asymmetric Friedel-Crafts alkylation of indoles with a chiral nitroacrylate has been shown to produce optically active β-tryptophan analogues with high diastereoselectivity. researchgate.net Similarly, chiral N,N'-dioxide/Ni(II) complexes have been used to catalyze the reaction of indole with in situ generated indol-2-one, affording 3-substituted 3'-indolyloxindoles with a quaternary carbon center in excellent yields and up to 99% ee. bohrium.com Other advanced methods include the Ir-catalyzed asymmetric hydrogenation of unprotected indoles using a bisphosphine-thiourea ligand, which provides chiral indolines in high yields and excellent stereoselectivities (up to 99% ee). chinesechemsoc.org Palladium-catalyzed heteroannulation is another powerful technique for the asymmetric synthesis of tryptophan analogues. nih.gov These methods provide direct access to enantiomerically enriched indole derivatives, which are valuable scaffolds for drug discovery and natural product synthesis. nih.govbeilstein-journals.org
Elucidation of Reaction Mechanisms and Catalytic Cycles
The Role of Trityl Carbocations (Ph3C+) as Reactive Intermediates
The trityl carbocation (Ph₃C⁺), a stable yet highly reactive species, plays a central role in the chemistry of 3-trityl-1H-indole. kngac.ac.inresearchgate.net Its involvement as a reactive intermediate is fundamental to numerous organic transformations. kngac.ac.in
In Situ Generation and Reactivity in Organic Transformations
The in situ generation of the trityl carbocation from precursors like trityl chloride (Ph₃CCl) is a widely employed strategy in organic synthesis. cdnsciencepub.comresearchgate.net This method avoids the need to handle the often sensitive carbocation directly. Once generated, the trityl carbocation exhibits remarkable reactivity, participating in a range of carbon-carbon bond-forming reactions. shu.edu For instance, it can promote the synthesis of complex molecules like 2,4,6-triarylpyridines and 3-(2,6-diarylpyridin-4-yl)-1H-indoles through a one-pot pseudo-four-component condensation reaction. cdnsciencepub.combasu.ac.ir Mechanistically, the trityl carbocation, formed from trityl chloride, facilitates the reaction under neutral, solvent-free conditions. cdnsciencepub.comresearchgate.net This reactivity has also been harnessed for the synthesis of bis(indolyl)methanes. researchgate.net
The stability of the trityl cation is a key factor in its utility. kngac.ac.in Unlike many other carbocations, it can often be used without the need for strictly inert conditions. researchgate.netresearchgate.net This stability, coupled with its reactivity, makes it a valuable tool for synthetic chemists. The generation of the trityl carbocation can also be achieved within the confined space of a hexameric resorcinarene (B1253557) capsule, which can cleave the carbon-halogen bond of trityl chloride. nih.gov This nanoconfinement prevents the quenching of the carbocation and allows for its participation in reactions like the Diels-Alder cycloaddition. nih.govunisa.it
Lewis Acid Catalysis by Trityl Species
Trityl cations are highly effective Lewis acid organocatalysts. researchgate.netthieme-connect.comresearchgate.net Their ability to activate electrophiles by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) makes them valuable in a variety of reactions. researchgate.netccspublishing.org.cn This catalytic activity has been demonstrated in the synthesis of unsymmetrical bisindolylmethanes, where the trityl cation catalyzes the reaction of N-arylimines with two different indoles. researchgate.net The reactivity of the trityl catalyst can be fine-tuned by modifying the aryl substituents, allowing for optimization based on the specific substrates. thieme-connect.comresearchgate.net For example, electron-donating groups stabilize the cation and reduce its reactivity, while electron-withdrawing groups have the opposite effect. thieme-connect.com
The catalytic cycle in trityl-catalyzed reactions, such as the Friedel–Crafts reaction of indoles with aldehydes, typically begins with the activation of the electrophile (e.g., an aldehyde) by the trityl cation. thieme-connect.comresearchgate.net This is followed by nucleophilic attack from the indole (B1671886), leading to the formation of an intermediate that can then eliminate trityl alcohol to generate the product and regenerate the catalyst. thieme-connect.com The color of the reaction mixture can serve as a visual indicator of the catalyst's activity, as the trityl cation is colored while its sp³-hybridized intermediates are colorless. thieme-connect.comresearchgate.net
The table below summarizes the yields of bisindolylmethane synthesis using different trityl catalysts, highlighting the tunability of the catalyst.
| Catalyst | Reaction Time | Yield (%) |
| None | 2 days | Trace |
| Triphenylmethyl tetrafluoroborate | 5 hours | 71 |
| Malachite green | 2 hours | 95 (for p-chloro adduct) |
| Malachite green | 30 minutes | 99.9 (for p-cyano adduct) |
| Malachite green | 30 minutes | 91 (for p-trifluoromethyl adduct) |
| Data sourced from a study on tunable Lewis acid organocatalysts. researchgate.net |
Photoredox-Generated Carbocation Catalysis
Visible-light photoredox catalysis offers another avenue for generating trityl carbocations for use in organic synthesis. shu.edu This method utilizes the energy of visible light to generate highly reactive species. shu.edu In the context of this compound chemistry, photoredox-generated trityl cations can facilitate 1,4-conjugate addition reactions to α,β-unsaturated carbonyl compounds. shu.edu This approach represents a significant advancement, providing new pathways for the synthesis of valuable organic molecules. shu.edu
In a related process, the combination of a photocatalyst and a chiral phosphoric acid can enable the asymmetric dearomatization of indole derivatives. nih.gov This reaction proceeds through the generation of a configurationally biased carbocation species via two sequential single-electron transfer oxidations of the indole derivative. nih.gov Furthermore, a helical carbenium ion has been employed as a photocatalyst for the red-light-mediated C-3 formylation of indoles. rsc.org
Detailed Mechanistic Pathways Involving Halogen Bonding Interactions
Halogen bonding, a non-covalent interaction between a halogen atom with an electrophilic region (σ-hole) and a nucleophilic species, can play a crucial role in directing the outcome of reactions involving this compound. rsc.orgprinceton.edu This interaction has been identified as the driving force in the site-selective C-3 triaryl methylation of indoles with trityl chlorides. rsc.orgresearchgate.net
The reaction proceeds under catalyst-, metal-, and additive-free conditions at room temperature, with the Lewis basic nature of the solvent, such as acetonitrile (B52724), triggering the halogen bonding. rsc.org UV-Vis and FT-IR analyses have provided evidence for the existence of this halogen bonding. rsc.orgresearchgate.net The proposed mechanism involves the formation of a halogen bond between the halogen atom of the trityl chloride and the nucleophilic nitrogen of the acetonitrile. This interaction facilitates the cleavage of the carbon-halogen bond, leading to the formation of the trityl carbocation and subsequent attack by the indole at the C-3 position. This methodology is applicable to a wide range of substrates and can provide triaryl methylated products in moderate to excellent yields. rsc.org
In a broader context, halogen bonding has been utilized to catalyze Friedel-Crafts reactions of indoles with aldehydes and ketones using bidentate halogen bond donors. beilstein-journals.orgresearchgate.net These catalysts have been shown to be more effective than some traditional Lewis acids, including the trityl cation itself in certain cases. researchgate.net The mechanism involves the activation of the carbonyl group through the formation of two halogen bonds with the bidentate donor, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by the indole. beilstein-journals.org
Proposed Mechanisms for C-3 Selective Functionalization
The C-3 position of the indole ring is the most nucleophilic site, making its selective functionalization a primary goal in indole chemistry. chemrxiv.org Various strategies have been developed to achieve this selectivity, often involving the generation of a reactive intermediate that directs the incoming electrophile or nucleophile to the C-3 position.
One common approach involves the use of arenesulfonyl indoles as precursors. nih.gov These substrates can undergo elimination under basic conditions to generate a reactive alkylideneindolenine intermediate. nih.gov This vinylogous imine intermediate is then susceptible to nucleophilic attack at the C-3 position, leading to a variety of C-3 functionalized indole derivatives. nih.gov This method has been successfully applied in Michael additions, Friedel-Crafts reactions, and arylations/alkylations. nih.gov
Palladium-catalyzed C-3 benzylation of indoles represents another important method. acs.org In this case, a π-benzyl-Pd intermediate is generated, which preferentially reacts at the C-3 position of the indole. acs.org The use of ligands with large bite angles, such as DPEphos, has been found to be crucial for the success of this reaction. acs.org The reaction is highly C-3 selective, with no N-benzylation observed. acs.org
The table below shows the effect of different ligands on the palladium-catalyzed benzylation of 2,3-dimethylindole.
| Ligand | Yield (%) |
| PPh₃ | <5 |
| PCy₃ | <5 |
| P(o-tol)₃ | <5 |
| DPPF | 65 |
| Xantphos | 78 |
| DPEphos | 85 |
| Data adapted from a study on palladium-catalyzed C3-benzylation of indoles. acs.org |
Furthermore, a transition metal-free method for the C-3 alkylation of indoles with α-heteroaryl-substituted methyl alcohols has been developed. chemrxiv.orgrsc.org This reaction is mediated by Cs₂CO₃/Oxone® and is proposed to proceed through a hydrogen autotransfer-type chain process. chemrxiv.orgrsc.org The initial step is the oxidation of the alcohol to the corresponding aldehyde, followed by condensation with the indole and subsequent reduction by another equivalent of the alcohol. chemrxiv.orgrsc.org
Investigations into Anomeric-Based Oxidation Processes
Anomeric-based oxidation has been identified as a key mechanistic step in certain reactions involving indole derivatives. cdnsciencepub.combasu.ac.irresearchgate.net This process is particularly relevant in the synthesis of highly substituted pyridine (B92270) systems. For instance, the synthesis of 3-(2,6-diarylpyridin-4-yl)-1H-indoles from aldehydes, acetophenones, and ammonium (B1175870) acetate (B1210297) in the presence of trityl chloride is proposed to involve an anomeric-based oxidation step. cdnsciencepub.combasu.ac.irresearchgate.net
In a related study, a cooperative vinylogous anomeric-based oxidation pathway was proposed for the synthesis of hybrid pyridine derivatives bearing indole, triazole, and sulfonamide moieties. rsc.org This multicomponent reaction highlights the utility of this mechanistic pathway in constructing complex heterocyclic systems. rsc.org A similar cooperative geminal-vinylogous anomeric-based oxidation was introduced for the synthesis of 7-aryl-5-(1H-indol-3-yl)- shu.eduresearchgate.netacs.orgtriazolo[1,5-a]pyrimidine-6-carbonitriles. researchgate.net These investigations underscore the importance of understanding such oxidation processes for the rational design of new synthetic methods.
Advanced Spectroscopic Characterization and Structural Investigations
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 3-trityl-1H-indole, both proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional (2D) techniques, provide a comprehensive picture of its atomic connectivity and chemical environment.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum of this compound displays characteristic signals for both the indole (B1671886) and trityl moieties. The indole protons typically appear in the aromatic region of the spectrum. The proton at the C2 position of the indole ring is expected to be a singlet. The protons on the benzo portion of the indole ring (positions 4, 5, 6, and 7) will exhibit complex splitting patterns (multiplets) due to spin-spin coupling. The N-H proton of the indole ring usually appears as a broad singlet.
The fifteen protons of the three phenyl rings of the trityl group typically resonate as a complex multiplet in the aromatic region, often overlapping with the signals from the indole ring's benzene (B151609) protons.
A representative, though not identical, ¹H NMR analysis of a related compound, 5-methoxy-3-trityl-1H-indole, shows a singlet for the C2-H proton at 6.57 ppm and a broad singlet for the N-H proton at 7.95 ppm. The aromatic protons of the indole and trityl groups appear as a multiplet between 7.13 and 7.39 ppm. acs.org
Table 1: Representative ¹H NMR Data for a this compound Derivative This table is based on data for 5-methoxy-3-trityl-1H-indole and serves as an illustrative example.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.95 | br s | N-H |
| 7.13-7.39 | m | Ar-H (Indole & Trityl) |
| 6.98 | t | H-6 |
| 6.57 | d | H-2 |
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for the eight carbons of the indole ring and the carbons of the trityl group. The quaternary carbon of the trityl group, bonded to the indole ring, will have a characteristic chemical shift. The carbons of the phenyl rings will show several signals in the aromatic region.
In the case of 5-methoxy-3-trityl-1H-indole, the benzylic carbon of the trityl group appears at 48.8 ppm. acs.org The carbons of the indole and phenyl rings resonate in the range of 111.0 to 143.9 ppm. acs.org
Table 2: Representative ¹³C NMR Data for a this compound Derivative This table is based on data for 5-methoxy-3-trityl-1H-indole and serves as an illustrative example.
| Chemical Shift (δ) ppm | Assignment |
| 143.9 | C-ipso (Trityl) |
| 136.7 | C-7a |
| 129.0 | C-Ar (Trityl) |
| 128.3 | C-Ar (Trityl) |
| 126.2 | C-Ar (Trityl) |
| 124.0 | C-3a |
| 122.1 | C-5 |
| 119.9 | C-6 |
| 119.4 | C-4 |
| 111.0 | C-7 |
| 48.8 | C-benzylic (Trityl) |
Advanced 2D NMR Techniques
To unambiguously assign all proton and carbon signals, especially in cases of signal overlap, advanced 2D NMR techniques are employed. epfl.chnih.gov
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically over two or three bonds. epfl.ch It is instrumental in identifying the spin systems within the indole ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms. epfl.chlibretexts.org It is invaluable for assigning the protonated carbons of both the indole and trityl groups.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). epfl.ch It is particularly useful for identifying quaternary carbons, such as C3, C3a, and C7a of the indole ring, and the ipso-carbons of the trityl group, by observing their correlations with nearby protons.
Through the combined application of these 2D NMR techniques, a complete and detailed structural map of this compound can be constructed. epfl.chnih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule.
For this compound, the IR spectrum is expected to show a characteristic N-H stretching vibration for the indole ring, typically in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, and C=C stretching vibrations for the aromatic rings will appear in the 1400-1600 cm⁻¹ region. For the related 5-methoxy-3-trityl-1H-indole, IR (KBr) peaks were observed at 3384, 3024, 1596, and 1494 cm⁻¹. acs.org
Raman spectroscopy, which is sensitive to non-polar bonds, can provide complementary information. nih.govedinst.com The C-C stretching vibrations of the trityl group's phenyl rings and the indole core would be prominent in the Raman spectrum.
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The indole chromophore exhibits characteristic absorption bands in the UV region. The introduction of the trityl group at the C3 position can influence the electronic environment and thus the absorption spectrum. The extensive conjugation of the indole system and the phenyl rings of the trityl group will result in strong UV absorption. libretexts.org The UV-Vis spectrum of this compound is expected to show multiple absorption maxima (λmax) corresponding to π-π* transitions. Studies on related compounds have utilized UV-Vis analysis to investigate reaction mechanisms, such as the halogen bonding assisted C3-triaryl methylation of indoles. researchgate.netrsc.org
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the characterization of synthetic compounds like this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high precision (typically to four or more decimal places). This accuracy allows for the determination of a unique elemental composition, thereby confirming the molecular formula of the analyte.
For complex indole derivatives, such as the tris(1-[ω-hydroxyalkyl]-1H-indol-3-yl)methylium salts, HRMS has been indispensable for their characterization. bohrium.comnih.gov Similarly, HRMS has been utilized in studies involving functionalized indoles, where it provides definitive evidence of the synthesized product's identity. ncl.ac.uk The technique is often performed using methods like electrospray ionization (ESI) or electron impact (EI). nih.govacs.orgrsc.org For 1-methyl-3-trityl-1H-indole, a closely related analogue, spectroscopic data has been reported, underscoring the use of such advanced methods for structural confirmation. acs.org
The data obtained from HRMS is typically presented as a comparison between the calculated mass (based on the expected molecular formula) and the experimentally found mass. The minuscule difference between these values provides high confidence in the assigned chemical structure.
Table 1: Representative HRMS Data for an Indole Analogue
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂NO⁺ |
| Calculated m/z [M+H]⁺ | 162.0913 |
| Found m/z [M+H]⁺ | 162.0923 |
Data derived from a study on (1H-indol-1-yl)alkanols, illustrating the precision of HRMS. nih.gov
X-ray Crystallography for Solid-State Structure Determination
In analogues, the dihedral angle (the twist angle) between the plane of the indole ring and the substituent is a critical parameter. For instance, in various 2-phenyl-1H-indole derivatives, this angle is consistently around 65°. iucr.org In other complex indole systems, twist angles between the indole ring and other fused or attached rings can vary, with reported values such as 12.65°. mdpi.com The massive steric bulk of the trityl group in this compound is expected to force a significant dihedral angle between the indole plane and the phenyl rings of the trityl moiety to minimize steric clashes. This twisting is a common feature in sterically crowded molecules, as seen in various tris(heteroaryl)methanes, which are structural cousins to this compound. beilstein-journals.org
Table 2: Selected Geometric Parameters from Indole Analogues
| Compound Type | Parameter | Value | Reference |
|---|---|---|---|
| 2-Phenyl-1H-indole derivative | Dihedral angle (Indole plane vs. Phenyl ring) | ~65° | iucr.org |
| Ethyl 5-chloro-1H-indole-2-carboxylate | Dihedral angle (Indole plane vs. Carboxylate group) | 2.4 (2)° | nih.gov |
| Triazolo-pyridazino-indole derivative | Twist angle (Triazole ring vs. Indole ring) | 12.65° | mdpi.com |
The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. In indole derivatives, N-H···π interactions are a common and significant stabilizing force, where the N-H group of one indole molecule donates a hydrogen bond to the π-electron system of an adjacent molecule. nih.govresearchgate.net These interactions can lead to the formation of molecular chains or dimers. nih.govresearchgate.net
Besides N-H···π bonds, other weak interactions play a crucial role in consolidating the crystal packing. These include:
C-H···π interactions: Where a C-H bond acts as a donor to a π-system. acs.orgnih.gov
π-π stacking: Interactions between the aromatic rings of adjacent indole systems. nih.govacs.org
Conventional hydrogen bonds: In derivatives containing suitable functional groups (e.g., carbonyls), N-H···O hydrogen bonds are often the dominant interaction, forming robust chains or dimer motifs. iucr.orgnih.gov
Halogen bonds: In halogenated derivatives, interactions like C-I···π and I···Cl can also direct the crystal packing. nih.govnih.gov
For this compound, the bulky trityl group would likely prevent efficient π-π stacking between the indole rings. Consequently, the crystal packing would be dominated by a combination of N-H···π and numerous C-H···π interactions involving the many phenyl C-H groups of the trityl substituent and the aromatic systems of neighboring molecules.
Table 3: Common Intermolecular Interactions in Indole Analogue Crystals
| Interaction Type | Description | Observed in Analogues |
|---|---|---|
| N-H···π | Hydrogen bond from indole N-H to an adjacent aromatic ring. | Yes acs.orgnih.govresearchgate.netnih.gov |
| C-H···π | Hydrogen bond from a C-H group to an adjacent aromatic ring. | Yes mdpi.comacs.orgnih.gov |
| N-H···O | Conventional hydrogen bond to an oxygen acceptor. | Yes iucr.orgnih.gov |
| π-π Stacking | Overlap of aromatic π-systems. | Yes nih.govacs.org |
Computational and Theoretical Chemistry Studies of 3 Trityl 1h Indole Systems
Density Functional Theory (DFT) for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic structure and molecular properties of organic compounds. For 3-trityl-1H-indole and related systems, DFT calculations offer significant insights into their geometry, spectroscopic characteristics, and electronic nature.
The optimization of molecular geometries using DFT, often with basis sets like B3LYP/6-311+G(d,p), is a critical first step in computational analysis. beilstein-journals.org This process identifies the lowest energy conformation of the molecule. In the case of this compound, the bulky trityl group (triphenylmethyl) imposes significant steric constraints that dictate the molecule's three-dimensional structure.
Table 1: Representative DFT-Calculated Geometrical Parameters for Indole-Containing Systems (Note: Data is illustrative and based on typical findings for related structures, as specific data for this compound is not publicly available. Actual values will vary.)
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| Indole (B1671886) Ring Planarity | ~0.01 Å deviation | Indicates preservation of aromaticity. |
| C3-Trityl Bond Length | ~1.55 Å | Standard C-C single bond length. |
| Phenyl Ring Twist Angles (Trityl) | 15-30° | Relieves steric strain between the phenyl rings. |
DFT calculations can accurately predict various spectroscopic parameters, which aids in the interpretation of experimental data. The Gauge-Independent Atomic Orbital (GIAO) method, for example, is commonly used to compute NMR chemical shifts. beilstein-journals.org
NMR Spectroscopy: For structures related to this compound, calculated ¹H and ¹³C NMR chemical shifts generally show good agreement with experimental values. beilstein-journals.org The trityl group's aromatic protons typically appear as a multiplet in the 7.2–7.8 ppm range in ¹H NMR spectra. The indole protons and carbons would have characteristic shifts influenced by the electron-donating nature of the indole ring and the steric and electronic effects of the trityl substituent.
Infrared (IR) Spectroscopy: Vibrational frequencies calculated using DFT can be correlated with experimental IR spectra. Key vibrational modes for this compound would include N-H stretching, aromatic C-H stretching (around 3050–3100 cm⁻¹), and C-N stretching vibrations (around 1500–1600 cm⁻¹).
The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. univ-ovidius.ro
In systems containing a trityl group, the HOMO and LUMO can be localized on different parts of the molecule. For instance, in some carbazole-trityl radical systems, the singly occupied molecular orbital (SOMO), which is analogous to the HOMO in a closed-shell system, is localized on the trityl carbon, while the LUMO is also localized on the trityl fragment. nih.gov In donor-acceptor systems, the HOMO may be localized on the electron-donating fragment (like the indole ring) and the LUMO on the electron-accepting fragment. unige.ch A narrow HOMO-LUMO gap, often in the range of 3-4 eV for related conjugated systems, suggests potential for redox activity.
Table 2: Illustrative Electronic Properties of Indole Derivatives from DFT Calculations (Note: This table presents typical values for related indole systems to illustrate the concepts, as specific data for this compound is not publicly available.)
| Electronic Descriptor | Typical Calculated Value | Implication |
|---|---|---|
| HOMO Energy | -5.5 to -6.0 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | -1.0 to -2.0 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | ~4.0 eV | Indicator of chemical reactivity and electronic transitions. |
Calculation of Spectroscopic Parameters (e.g., Chemical Shifts, Vibrational Frequencies)
Reaction Mechanism Modeling and Transition State Analysis
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies.
By mapping the potential energy surface of a reaction, computational chemists can construct a reaction energy profile. This profile illustrates the energy changes as reactants are converted into products through various intermediates and transition states. researchgate.netresearchgate.net For the synthesis of substituted indoles, these profiles can help to understand why a particular pathway is favored over another.
For example, in reactions involving carbocation intermediates, the stability of the carbocation is a key factor in determining the reaction rate. masterorganicchemistry.com The formation of the trityl cation is a well-known process, and its stability can be a driving force in certain reactions. Computational studies can quantify the energy barriers for the formation and subsequent reaction of such intermediates.
Many reactions involving indoles can potentially yield multiple isomers. Computational studies are particularly valuable for predicting and explaining the regioselectivity and stereoselectivity of these transformations. mdpi.comnih.gov
Regioselectivity: In the functionalization of indoles, reactions can occur at various positions, most commonly at the C3 position due to its higher nucleophilicity. beilstein-journals.org However, factors like the presence of protecting groups on the indole nitrogen or steric hindrance can alter this preference. beilstein-journals.org DFT calculations can compare the activation energies for reactions at different sites, thereby predicting the most likely product. For instance, in the cyclization of 4-substituted indoles, computational studies have been used to explain the preference for the formation of 3,4-fused versus 4,5-fused ring systems. beilstein-journals.org
Stereoselectivity: For reactions that create new stereocenters, computational modeling can predict which diastereomer or enantiomer will be formed preferentially. beilstein-journals.org By calculating the energies of the different transition states leading to the various stereoisomers, the stereochemical outcome of a reaction can be rationalized. This is particularly relevant in asymmetric catalysis, where the catalyst-substrate interactions that control stereoselectivity can be modeled in detail. beilstein-journals.org For example, in the allylation of isatins, the binding model between the catalyst and the substrate can be computationally modeled to explain the observed enantioselectivity. beilstein-journals.org
Elucidation of Energy Profiles for Synthetic Pathways
Analysis of Non-Covalent Interactions, including Halogen Bonding
Non-covalent interactions are fundamental in determining the structure, stability, and molecular recognition properties of chemical systems. researchgate.netmdpi.com In the context of this compound and its derivatives, several types of non-covalent forces are at play, with halogen bonding emerging as a significant and intriguing interaction.
Halogen bonding is a directional, non-covalent interaction between a halogen atom (acting as a Lewis acid) and a Lewis base. nih.gov This interaction arises from the anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential, often referred to as a "σ-hole," along the extension of the R-X bond (where R is the remainder of the molecule and X is the halogen). nih.gov
Computational studies on related systems have demonstrated the importance of halogen bonding in various chemical processes. For instance, research on the site-selective C-3 triaryl methylation of indoles using trityl chlorides has suggested that halogen bonding plays a crucial role. rsc.orgresearchgate.net In this context, the interaction between a halogen atom on a trityl derivative and a Lewis basic site could be a driving force for the reaction. rsc.orgresearchgate.net
In the case of a halogen-substituted this compound, intramolecular or intermolecular halogen bonds could significantly influence its conformation and crystal packing. Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating these interactions. unt.edu By analyzing the electron density distribution, electrostatic potential maps, and interaction energies, researchers can quantify the strength and nature of halogen bonds. researchgate.netnih.gov
The following table summarizes key aspects of non-covalent interactions relevant to this compound systems, drawing parallels from studies on related molecules.
| Interaction Type | Description | Potential Role in this compound Systems | Supporting Concepts from Literature |
| Halogen Bonding | A directional interaction between a halogen atom (Lewis acid) and a Lewis base. | Can influence conformation, crystal packing, and reactivity, particularly in halogenated derivatives. | The σ-hole concept explains the electrophilic nature of the halogen. nih.gov Studies on other indole and trityl systems highlight its role in directing chemical reactions. rsc.orgresearchgate.net |
| π-Stacking | Attractive, non-covalent interactions between aromatic rings. | The indole ring and the phenyl rings of the trityl group can engage in π-stacking, contributing to conformational stability and aggregation. | Important in various chemical and biological systems for structural organization. researchgate.netacs.org |
| CH/π Interactions | Interactions between a C-H bond and a π-system. | The numerous C-H bonds of the trityl group can interact with the indole π-system, further stabilizing specific conformations. | Recognized as a significant force in organocatalysis and molecular recognition. acs.org |
| van der Waals Forces | General intermolecular and intramolecular forces arising from temporary fluctuations in electron density. | Contribute to the overall stability and packing of the molecules. | A fundamental component of all intermolecular interactions. nih.gov |
Conformational Analysis
Computational methods, such as relaxed potential energy surface scans using DFT, are employed to explore the conformational preferences of flexible molecules. capes.gov.br For this compound, these calculations can identify the most stable rotamers and the energy barriers between them. The large size of the trityl group is expected to create significant steric hindrance, likely resulting in a few well-defined, low-energy conformations.
Studies on similar sterically hindered molecules, such as those containing trityl or other bulky substituents, have shown that the conformational arrangement is a delicate balance between minimizing steric clashes and maximizing stabilizing non-covalent interactions. For example, in related systems, the presence of bulky groups can force specific torsional angles to avoid unfavorable steric interactions.
The conformational preferences of this compound can be influenced by several factors, including:
Intramolecular Interactions: As discussed in the previous section, non-covalent interactions like CH/π and π-stacking between the trityl's phenyl rings and the indole core can stabilize certain conformations.
Solvent Effects: The polarity of the solvent can influence the conformational equilibrium by preferentially stabilizing more polar conformers.
Crystal Packing Forces: In the solid state, intermolecular interactions can lock the molecule into a specific conformation that may not be the lowest in energy in the gas phase or in solution.
The following table outlines the key dihedral angles that would be the focus of a conformational analysis of this compound and the expected impact of the trityl group.
| Dihedral Angle | Atoms Involved | Expected Influence of Trityl Group | Relevant Computational Techniques |
| τ1 | C2-C3-C(trityl)-C(phenyl) | Highly restricted rotation due to severe steric clashes between the phenyl rings and the indole moiety. | Relaxed Potential Energy Scans, Molecular Dynamics Simulations |
| τ2 | N1-C2-C3-C(trityl) | The orientation of the trityl group relative to the indole plane will be constrained to minimize steric hindrance. | Geometry Optimization, Dihedral Angle Scanning |
Chemical Reactivity and Transformations of 3 Trityl 1h Indole
Reactivity at the Indole (B1671886) Core beyond Tritylation
While the C3-position of the indole is blocked by the bulky trityl group, the rest of the indole core remains susceptible to various chemical transformations. The intrinsic nucleophilicity of the indole ring, particularly at the C3-position, is a dominant feature of its reactivity. researchgate.net However, with this position occupied, reactions can be directed to other sites, such as the N1-position or the benzene (B151609) portion of the bicyclic system.
Electrophilic substitution reactions, a hallmark of indole chemistry, can occur at other positions, although the bulky trityl group can sterically hinder approaches to adjacent sites. orgsyn.org Metalation of the indole ring, followed by quenching with an electrophile, offers a pathway to functionalization. For instance, deprotonation at the N1-position is a common strategy to introduce substituents on the indole nitrogen. researchgate.net Furthermore, under certain conditions, palladium-catalyzed cross-coupling reactions can be employed to introduce substituents onto the indole framework, demonstrating the versatility of the indole core even when the C3-position is substituted. acs.org
The reactivity of the indole core in 3-trityl-1H-indole is also influenced by the electronic properties of the trityl group. While primarily a sterically demanding group, its electronic influence can modulate the reactivity of the indole ring system.
A summary of representative reactions at the indole core is presented below:
| Reaction Type | Reagents and Conditions | Position of Reactivity | Product Type |
| N-Alkylation | Base (e.g., NaH), Alkyl halide | N1 | N-Alkyl-3-trityl-1H-indole |
| N-Arylation | Cu or Pd catalyst, Aryl halide | N1 | N-Aryl-3-trityl-1H-indole |
| Electrophilic Aromatic Substitution | Electrophile (e.g., NBS) | C5, C6, etc. | Halogenated this compound |
| Metalation-Alkylation | Organolithium reagent, Electrophile | C2 | 2-Substituted-3-trityl-1H-indole |
Transformations Involving the Trityl Moiety
The trityl group, while serving as a protecting group, can itself be involved in chemical transformations. The most significant of these is its cleavage, or deprotection, to regenerate the free indole C3-position. This lability is a key feature of its utility in synthesis.
Deprotection of the trityl group is typically achieved under acidic conditions. peptide.com A variety of acids, including trifluoroacetic acid (TFA), formic acid, and hydrochloric acid, can be used. tandfonline.com The choice of acid and reaction conditions can be tuned to be compatible with other functional groups present in the molecule. For instance, dilute TFA in a solvent like dichloromethane (B109758) is often effective. tandfonline.comnih.gov The mechanism of acidic cleavage involves the formation of the stable trityl cation, which is a key reason for the lability of this protecting group. masterorganicchemistry.com
In addition to acidic cleavage, other methods for detritylation have been developed. These include reductive methods, such as treatment with indium metal, which can offer a milder alternative to acidic conditions. ua.es Oxidative cleavage is also possible, for example, using reagents like iodine. ug.edu.pl
The trityl group can also undergo migration reactions. Under thermal conditions, a peptide.comtandfonline.com-trityl migration has been observed in related systems, suggesting that the trityl group is not always static and can rearrange under certain energetic conditions. core.ac.ukacs.org
The following table summarizes common transformations of the trityl group:
| Transformation | Reagents and Conditions | Outcome |
| Acidic Cleavage | Trifluoroacetic acid (TFA), CH2Cl2 | Removal of the trityl group, formation of 1H-indole |
| Acidic Cleavage | Formic acid/ether | Removal of the trityl group |
| Reductive Cleavage | Indium metal, MeOH/THF | Removal of the trityl group under neutral conditions |
| Oxidative Cleavage | Iodine | Removal of the trityl group |
| Thermal Migration | Heat | peptide.comtandfonline.com-Sigmatropic rearrangement of the trityl group |
Stability Profile under Different Chemical Environments
The stability of this compound is a critical factor in its handling and use in multi-step syntheses. The molecule's stability is largely dictated by the lability of the carbon-trityl bond and the general stability of the indole ring system.
Acidic Conditions: As discussed in the previous section, this compound is generally unstable in acidic environments due to the facile cleavage of the trityl group. peptide.comrsc.org The rate of this cleavage is dependent on the strength of the acid and the reaction temperature. Strong protic acids like TFA can lead to rapid deprotection even at room temperature. tandfonline.com
Basic Conditions: In contrast to its behavior in acid, this compound is relatively stable under basic conditions. The trityl group is not readily cleaved by bases, making it a suitable protecting group for reactions that are carried out in the presence of bases, such as N-alkylation or acylation. rsc.org The indole N-H proton can be deprotonated by strong bases without affecting the C3-trityl group.
Oxidizing and Reducing Conditions: The indole ring itself can be susceptible to oxidation. thermofisher.com However, the trityl group is generally stable to many common oxidizing agents. The stability towards reducing agents is also generally good, although specific reagents may affect the indole ring or the trityl group. For example, as mentioned earlier, indium metal can effect reductive cleavage of the trityl group. ua.es
The stability profile is summarized in the table below:
| Chemical Environment | Stability | Observations |
| Strong Acid (e.g., TFA) | Low | Rapid cleavage of the trityl group. tandfonline.com |
| Weak Acid (e.g., Acetic Acid) | Moderate | Slower cleavage, may require heating. tandfonline.com |
| Strong Base (e.g., NaH) | High | Stable, allows for N-deprotonation. |
| Weak Base (e.g., NaHCO3) | High | Generally stable. |
| Common Oxidants | Moderate | Indole ring may be susceptible to oxidation. |
| Common Reductants | Moderate to High | Generally stable, but specific reagents can cause cleavage. ua.es |
Derivatization and Functional Group Interconversions
This compound serves as a versatile intermediate for the synthesis of a wide range of C3-substituted indoles. By first introducing the trityl group to protect the C3-position, other positions on the indole ring can be functionalized. Subsequent removal of the trityl group then allows for further manipulation at the C3-position.
One common strategy is to first perform electrophilic substitution or metalation-alkylation at other positions of the trityl-protected indole. For example, halogenation of the indole ring at the 5- or 6-position can be achieved, followed by removal of the trityl group. The resulting 3-unsubstituted, halogenated indole can then undergo further reactions, such as cross-coupling, to introduce a variety of substituents. uni-regensburg.de
Functional group interconversions on substituents attached to the indole core can also be carried out while the trityl group is in place. For example, an ester group elsewhere on the molecule could be hydrolyzed to a carboxylic acid under basic conditions without affecting the trityl group. uzh.ch
Furthermore, the trityl group itself can be used to direct reactions. The formation of the trityl cation upon cleavage can be trapped by nucleophiles, although this is less common in the context of indole derivatization.
The following table provides examples of derivatization strategies using this compound:
| Starting Material | Reaction Sequence | Intermediate | Final Product |
| This compound | 1. N-alkylation 2. Detritylation | N-Alkyl-3-trityl-1H-indole | N-Alkyl-1H-indole |
| This compound | 1. Halogenation (e.g., NBS) 2. Detritylation | 5-Bromo-3-trityl-1H-indole | 5-Bromo-1H-indole |
| 1-Trityl-1H-indole-2,3-dione | 1. Grignard addition 2. Reduction | 3-Alkyl-3-hydroxy-1-trityl-indolin-2-one | 3-Alkyl-3-hydroxy-indolin-2-one |
This systematic approach, leveraging the protective nature of the trityl group, allows for the regioselective synthesis of complex indole derivatives that would be difficult to obtain through direct functionalization of the parent indole.
Advanced Derivatives and Analogues of 3 Trityl 1h Indole
Indole-Trityl Scaffolds with Varying Substitution Patterns
The versatility of the 3-trityl-1H-indole framework allows for extensive modification, leading to a vast library of derivatives with tailored properties. Substitutions on the indole (B1671886) nitrogen (N-alkylation/arylation) and on the indole ring itself introduce significant structural and electronic diversity.
N-Alkyl/Aryl and Ring-Substituted 3-Trityl-1H-Indoles
The introduction of alkyl or aryl groups at the N-1 position of the indole ring in this compound derivatives has been a subject of considerable research. researchgate.netnarod.ru This modification not only influences the steric and electronic nature of the molecule but also impacts its reactivity and potential applications. narod.ru For instance, N-alkylation of indoles is a common strategy in the synthesis of various biologically active compounds and functional materials. beilstein-journals.org
Similarly, substitutions on the indole ring itself, at positions other than the trityl-bearing C-3, give rise to a new class of derivatives with distinct properties. The nature and position of these substituents can fine-tune the electronic landscape of the indole core, affecting its reactivity in subsequent chemical transformations. chapman.edu
Interactive Table: Examples of N-Substituted Indole Derivatives and their Synthetic Applications
| Derivative Type | Substituent | Research Application/Finding |
| N-Alkyl Indole | Methyl, Butyl, Benzyl | Synthesis of N-alkylindoles for the preparation of tris(heteroaryl)methanes. beilstein-journals.org |
| N-Alkyl Indole | Propyl, Pentyl | Synthesis of 1-alkyl-3-(1-naphthoyl)indoles to study steric and electronic effects. nih.gov |
| N-Aryl Indole | Phenyl | Synthesis of N-phenyl derivatives of tris(indolyl)methylium salts. researchgate.net |
| N-Alkyl Indole | Various Alkyl Chains | Investigation of the role of N-alkyl substituents in the cytotoxicity of tris(indol-3-yl)methylium salts. researchgate.net |
Poly(indolyl)methane Derivatives and Oligomers
The reaction of indoles with carbonyl compounds can lead to the formation of poly(indolyl)methane structures, where multiple indole units are linked by a single carbon atom. These compounds, particularly bis(indolyl)methanes and tris(indolyl)methanes, are of significant interest due to their prevalence in natural products and their diverse biological activities. thieme-connect.comresearchgate.net
Tris(1H-indol-3-yl)methylium Salts and Cations
Tris(1H-indol-3-yl)methylium salts are a fascinating class of compounds characterized by a central triphenylmethyl-like cation, where the phenyl rings are replaced by indole moieties. These cations are typically generated through the oxidation of the corresponding tris(indolyl)methanes. researchgate.netnih.gov An environmentally friendly method for this oxidation involves using air oxygen in acidic conditions. researchgate.net
Research has shown that the properties of these salts are highly dependent on the substituents present on the indole rings. For example, the introduction of N-alkyl substituents can significantly influence their physicochemical and biological properties. researchgate.netnarod.ru Symmetrical N-(hydroxyalkyl) derivatives have been synthesized to modulate the lipophilicity of the molecule, which is a key factor in their biological activity. nih.gov The synthesis of these compounds often involves a multi-step process, including the condensation of (1H-indol-1-yl)alkanols with corresponding aldehydes, followed by oxidation. nih.gov
Interactive Table: Research on Tris(1H-indol-3-yl)methylium Salts
| Derivative | Synthetic Method | Key Finding |
| N-(Hydroxyalkyl) derivatives | Multi-step synthesis involving condensation and oxidation. nih.gov | Lipophilicity can be adjusted by changing the length of the substituent's hydrocarbon part. nih.gov |
| N-Alkyl derivatives | Oxidation of tris(1-alkylindol-3-yl)methanes with air oxygen in acidic conditions. researchgate.net | Cytotoxicity increases with the number of carbon atoms in the alkyl chains (optimal n=3-5). researchgate.net |
| Tris(1-alkylindol-3-yl)methylium salts | Acid-catalyzed condensation followed by oxidation. researchgate.net | These compounds exhibit cytotoxic properties. researchgate.net |
Bis(indolyl)methanes and Their Analogues
Bis(indolyl)methanes (BIMs) are another important class of poly(indolyl)methane derivatives, consisting of two indole units linked by a methylene (B1212753) bridge. thieme-connect.comresearchgate.net These compounds are found in various natural sources and have attracted considerable attention from synthetic and natural product chemists. thieme-connect.com The synthesis of BIMs is typically achieved through the electrophilic substitution reaction of indole with aldehydes or ketones. researchgate.nettandfonline.com
A variety of catalysts have been employed to facilitate this reaction, including trityl chloride, which has been shown to be an efficient catalyst for the preparation of BIMs under solvent-free conditions at room temperature. scilit.comthieme-connect.com The development of green synthetic routes for BIMs and their analogues has been a major focus in recent years, with the aim of creating more environmentally friendly processes. researchgate.net
Interactive Table: Synthesis of Bis(indolyl)methanes
| Catalyst | Reaction Conditions | Key Advantage |
| Trityl Chloride | Solvent-free, room temperature. scilit.comthieme-connect.com | Simple, clean, and highly efficient. scilit.comthieme-connect.com |
| Succinic Acid | Microwave irradiation, water as solvent. researchgate.net | Eco-friendly, excellent yields, shorter reaction time. researchgate.net |
| Cellulose Sulfuric Acid | Solvent-free, room temperature grinding. tandfonline.com | Mild conditions, no by-products observed. tandfonline.com |
| Yb(OTf)3-SiO2 | One-pot three-component reaction. chapman.edu | Efficient and economical. chapman.edu |
Trityl-Protected Indole Intermediates in Complex Synthesis
The trityl group serves as an effective protecting group for the indole nitrogen in complex multi-step syntheses. This protection is crucial for preventing unwanted side reactions at the indole nitrogen and ensuring the regioselectivity of subsequent transformations. The use of the N-trityl group has been instrumental in the enantiospecific synthesis of complex molecules, such as the tricyclic core of ergot alkaloids. acs.org In this context, the trityl group ensures the enantiomeric integrity of the α-amino position during critical organometallic cyclization reactions. acs.org
The stability of the trityl group under certain reaction conditions, coupled with its relatively straightforward removal, makes it a valuable tool for synthetic chemists. Its application is not limited to natural product synthesis but also extends to the preparation of various functionalized indole derivatives. rsc.org
Functionalized Trityl Moieties in Indole Chemistry
While the trityl group is primarily known as a protecting group, the introduction of functional groups onto the trityl moiety itself opens up new avenues in indole chemistry. These functionalized trityl groups can participate in subsequent reactions or modulate the properties of the resulting indole derivatives.
For example, the use of a functionalized trityl group could allow for the attachment of the indole-trityl scaffold to a solid support for combinatorial synthesis or could introduce a reactive handle for further chemical modifications. Research in this area is focused on designing and synthesizing novel functionalized trityl reagents and exploring their applications in the construction of complex indole-containing molecules. The strategic placement of functional groups on the trityl moiety can influence the stereochemical outcome of reactions and provide access to unique molecular architectures.
Emerging Applications in Organic Synthesis and Functional Materials
3-Trityl-1H-Indole as a Versatile Building Block in Complex Molecule Synthesis
The trityl group serves as a protective shield for the highly nucleophilic C3 position of indole (B1671886), allowing for selective functionalization at other sites of the molecule. bhu.ac.in Its subsequent removal under mild acidic conditions regenerates the C3 position, enabling further synthetic transformations. rsc.org This protective strategy is fundamental to its role as a versatile building block.
Nitrogen-containing heterocycles are of immense interest in medicinal chemistry and materials science. kit.edunih.gov this compound serves as a precursor in the synthesis of complex nitrogenous structures. For instance, it can be utilized in the synthesis of bis(indolyl)methanes. scilit.comthieme-connect.comacs.orgtandfonline.com These compounds, which feature two indole units linked by a methylene (B1212753) bridge, are prevalent in many biologically active natural products. tandfonline.com The reaction typically involves the condensation of an aldehyde or ketone with two equivalents of an indole. While direct reactions with indole are common, the use of a C3-protected indole derivative like this compound allows for a more controlled introduction of the second indole moiety after deprotection.
Furthermore, the trityl group's ability to be cleaved allows for the synthesis of precursors for more complex heterocyclic systems. For example, after functionalization at other positions of the indole ring, the removal of the trityl group can be followed by cyclization reactions to form multi-ring systems containing nitrogen. The synthesis of various indole derivatives, which are themselves building blocks for larger heterocyclic structures, showcases the utility of this approach. nih.gov
Fused tricyclic indole skeletons are core structures in numerous bioactive natural products and pharmaceuticals, including ergot alkaloids. researchgate.net The synthesis of these complex architectures often requires precise control over reactivity at various positions of the indole ring. Methodologies for constructing 3,4-fused tricyclic indoles are of significant interest in synthetic organic chemistry. mdpi.comresearchgate.netnih.gov
The use of this compound can facilitate these syntheses. By protecting the C3 position, reactions can be directed to the C4 position of the indole. Subsequent deprotection and cyclization can then form the desired tricyclic system. beilstein-journals.org Palladium-catalyzed domino reactions are a powerful tool for constructing such skeletons. mdpi.com For example, intramolecular cyclization reactions of appropriately substituted indoles can lead to the formation of 3,4-fused rings. researchgate.net The strategic use of a C3-protecting group like trityl is crucial in these multi-step sequences to prevent unwanted side reactions and ensure the desired regioselectivity. beilstein-journals.org
Table 1: Examples of Fused Tricyclic Indole Synthesis Strategies
| Reaction Type | Key Features | Relevant Precursors | Catalyst/Reagents | Ref. |
|---|---|---|---|---|
| Intramolecular Heck Reaction | Cascade reaction involving allene (B1206475) insertion and amination. | 3-Alkylidene indolines | Palladium catalyst | nih.gov |
| Friedel-Crafts Cyclization | C-H coupling followed by allylic amination. | 3-Alkylidene indolines | Platinum catalyst | nih.gov |
| Intramolecular Annulation | Cyclization of ortho-alkyne-tethered aryl iodides. | Aryl iodides, Tertiary hydroxylamines | Palladium catalyst | mdpi.com |
| Michael-type Cyclization | Late-stage construction of the tricyclic core. | 4-Substituted indole derivatives | Acid catalyst | beilstein-journals.org |
| Asymmetric [4+3] Cycloaddition | Reaction of indolyl allylic alcohols with azomethine ylides. | 4-Indolyl allylic alcohols | Iridium catalyst | beilstein-journals.org |
Construction of Nitrogen-Rich Heterocycles
Strategic Use of Trityl-Derived Catalysts in Organic Transformations
The triphenylmethyl (trityl) cation (Ph₃C⁺), generated from precursors like trityl chloride, is a stable carbocation that can function as an efficient Lewis acid catalyst in a variety of organic transformations. thieme-connect.comresearchgate.net These reactions are often performed under mild, neutral conditions. scilit.comthieme-connect.com Trityl chloride has been shown to be an effective catalyst for the synthesis of bis(indolyl)methanes from indoles and carbonyl compounds, proceeding rapidly and in high yields at room temperature under solvent-free conditions. scilit.comthieme-connect.com
The catalytic activity stems from the in situ generation of the trityl carbocation, which activates the carbonyl group, facilitating the nucleophilic attack by the indole. researchgate.net This methodology has also been extended to other multi-component reactions, such as the synthesis of highly substituted piperidines and 1-amidoalkyl-2-naphthols, showcasing the versatility of trityl-based catalysts. researchgate.netresearchgate.net
Potential in Polymer Science and Functional Materials Development
The indole scaffold is a valuable structural motif in the design of functional materials due to its electronic properties. acs.org Indole derivatives have been incorporated into polymers and other materials for applications in electronics and photonics. While direct applications of this compound in polymer science are not extensively documented, its role as a key intermediate suggests potential utility.
The synthesis of functionalized indoles, which can then be polymerized or incorporated into larger material frameworks, is a key area of research. nih.gov For example, the synthesis of vinyl-substituted indoles, which can act as monomers in polymerization reactions, often requires protection of the indole core to prevent side reactions. core.ac.uk The trityl group is a suitable protecting group in this context. After polymerization, the trityl groups could potentially be removed to unmask the indole N-H or C3 positions, allowing for further material modification or tuning of properties. The development of indole-based organic photoactuators, which convert light energy into molecular motion, highlights the importance of this heterocycle in advanced materials. goettingen-research-online.de
Relevance as Structural Motifs in Medicinal Chemistry Precursors
The indole ring is a privileged structure in medicinal chemistry, appearing in a vast number of natural products and synthetic drugs. nih.govrsc.org The ability to selectively functionalize the indole core is crucial for the synthesis of new drug candidates. This compound serves as an important precursor in this field by enabling modifications at other positions of the indole ring, such as the N1, C2, C4, C5, C6, and C7 positions.
For example, the synthesis of complex alkaloids often involves the construction of indole-diketopiperazine structures. researchgate.net The use of protected indoles allows for the controlled coupling of the indole moiety with other complex fragments. Furthermore, the development of C3-benzylated indolenines, which are core structures in many biologically active compounds, can be facilitated by using C3-substituted indoles as starting materials. acs.org The trityl group, being a bulky substituent, can direct reactions to other positions before being removed to yield the final, often complex, target molecule. iris-biotech.de
Q & A
Basic: What are the common synthetic routes for preparing 3-trityl-1H-indole, and how are they validated?
Answer:
The synthesis of this compound typically involves Friedel-Crafts alkylation or transition-metal-catalyzed coupling. A validated method includes reacting 1H-indole with trityl alcohol (triphenylmethanol) under acidic conditions (e.g., Fe(acac)₃ or BF₃·Et₂O) or using a Lewis acid catalyst. For example, in analogous indole derivatives, flash chromatography (cyclohexane/EtOAc 8:2) is used for purification, achieving yields up to 62% . Validation includes:
- Purity checks : HPLC analysis (>98% purity) .
- Structural confirmation : NMR, NMR, and HRMS to match calculated and observed molecular ion peaks (e.g., δ 8.01 ppm for NH proton in indole core) .
Basic: How is this compound characterized using spectroscopic and chromatographic methods?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : NMR identifies proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, trityl protons at δ 4.0–5.0 ppm) . NMR confirms carbon骨架, including the trityl group (quaternary carbons ~140 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHN for trityl-indole derivatives) with <3 ppm error .
- Chromatography : TLC (Rf comparison) and HPLC monitor reaction progress and purity .
Advanced: How can reaction conditions be optimized to improve the yield of this compound?
Answer:
Optimization strategies:
- Catalyst screening : Test Lewis acids (e.g., Fe(II) phthalocyanine, CuI) for enhanced regioselectivity. For example, CuI in PEG-400/DMF improved yields in analogous indole couplings by stabilizing reactive intermediates .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) favor trityl group introduction via stabilization of cationic intermediates .
- Temperature control : Reactions at 140°C in oil baths reduce side products (e.g., dimerization) .
- Workflow : Use design of experiments (DoE) to test variables (catalyst loading, solvent ratio) systematically .
Advanced: How should researchers resolve contradictions in spectral data during structural confirmation?
Answer:
Discrepancies in NMR or HRMS data require:
- Comparative analysis : Cross-check with literature (e.g., δ 7.57 ppm for indole C-2 proton in CDCl₃ ).
- Isotopic labeling : Use -labeled analogs to confirm NH proton assignments in crowded spectral regions .
- X-ray crystallography : Resolve ambiguous NOE/ROESY correlations by determining crystal structures, as done for indole-thiosemicarbazones .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .
Advanced: What methodologies are used to investigate the biological activity of this compound derivatives?
Answer:
- Molecular docking : Screen against target proteins (e.g., nicotinic acetylcholine receptors) using AutoDock Vina to predict binding affinities .
- Enzyme assays : Test inhibitory activity (e.g., IC) against kinases or oxidases, using indole-based maleimides as positive controls .
- Cellular studies : Evaluate cytotoxicity via MTT assays, referencing dose-response curves for 5-fluoroindole derivatives .
- ADMET profiling : Use in silico tools (e.g., SwissADME) to predict pharmacokinetics and toxicity .
Advanced: How can researchers design analogs of this compound for enhanced stability or activity?
Answer:
- Functional group modulation : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at C-5 to improve metabolic stability .
- Hybrid scaffolds : Combine trityl-indole with triazole or maleimide moieties for dual-targeting activity, as seen in bisindolylmaleimide V .
- Prodrug strategies : Synthesize ester or amide derivatives to enhance solubility, using methodologies from 5-(trifluoromethoxy)-1H-indole studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
